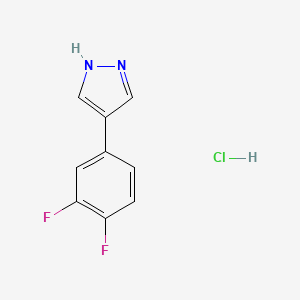
4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride, also known as DFP-10825, is a novel small molecule inhibitor that has gained attention in the field of cancer research due to its potential therapeutic effects. This compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, making it a promising candidate for further investigation.
Wirkmechanismus
4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride exerts its anti-cancer effects by inhibiting the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and apoptosis. By inhibiting CK2, 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride has been shown to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective anti-cancer agent. In addition, 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride has been found to have anti-inflammatory and anti-angiogenic effects, which may contribute to its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride is its high potency and selectivity for CK2 inhibition, which makes it a valuable tool for studying the role of CK2 in cancer and other diseases. However, the hydrophobic nature of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride may limit its bioavailability and efficacy in vivo, and further optimization of its pharmacokinetic properties may be required for clinical translation.
Zukünftige Richtungen
Future research on 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride could focus on the following areas:
1. Development of more potent and selective CK2 inhibitors based on the structure of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride.
2. Investigation of the molecular mechanisms underlying the anti-inflammatory and anti-angiogenic effects of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride.
3. Evaluation of the efficacy of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride in animal models of cancer and other diseases.
4. Identification of biomarkers that can predict the response to 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride treatment.
5. Exploration of the potential of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride as a combination therapy with other anti-cancer agents.
In conclusion, 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride is a promising small molecule inhibitor with potent anti-cancer activity and minimal toxicity in normal cells. Further research on this compound could lead to the development of new and effective therapies for cancer and other diseases.
Synthesemethoden
The synthesis of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride involves the reaction of 3,4-difluorophenylhydrazine with 2,3-dichloroquinoxaline in the presence of sodium carbonate and copper powder. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride. The synthesis method has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride has been extensively studied for its anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. It has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion. In addition, 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
4-(3,4-difluorophenyl)-1H-pyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2.ClH/c10-8-2-1-6(3-9(8)11)7-4-12-13-5-7;/h1-5H,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVHKTYXUQHXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNN=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

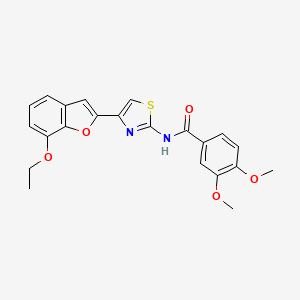
![2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2758855.png)
![(2-ethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2758856.png)

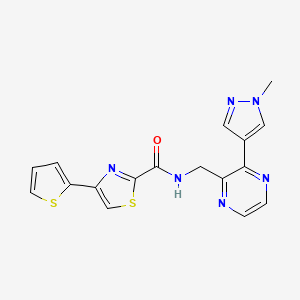

![N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2758862.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2758864.png)
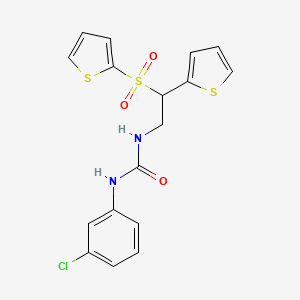
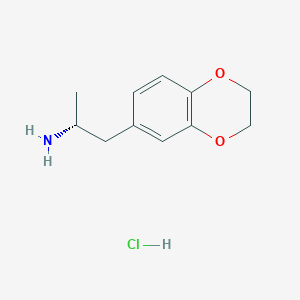
![2-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2758867.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2758872.png)
![1-(5-(3-Chlorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2758874.png)
